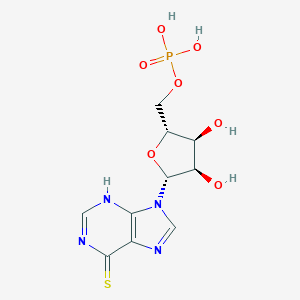
硫代肌苷酸
描述
科学研究应用
Thioinosinic acid has a wide range of scientific research applications:
作用机制
Target of Action
Thioinosinic acid, also known as thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . Its primary targets are the purine and protein synthesis pathways in lymphocytes .
Mode of Action
Thioinosinic acid exerts its action by inhibiting purine and protein synthesis in lymphocytes . This inhibition is achieved through the incorporation of the active metabolite 6-thioguanine nucleotide (6-TGN) into nucleic acids instead of guanine nucleotides .
Biochemical Pathways
Azathioprine is transformed into 6-mercaptopurine (6-MP) via a glutathione-dependent process . After intracellular uptake, 6-MP undergoes complex enzymatic transformations, leading to the production of the active metabolite 6-TGN . 6-MP can alternatively take two other competing pathways; it can be oxidized to inactive 6-thiouric acid (6-TUA) by xanthine oxidase (XO) or can be metabolized to 6-methylmercaptopurine (6-MMP) by thiopurine methyltransferase .
Pharmacokinetics
The pharmacokinetics of thioinosinic acid involves the metabolism of azathioprine to 6-MP, which is then rapidly eliminated from the blood and oxidized or methylated in erythrocytes and the liver . No azathioprine or mercaptopurine is detectable in urine after 8 hours .
Result of Action
The result of thioinosinic acid’s action is the immunosuppressive effect, which is achieved by inhibiting purine and protein synthesis in lymphocytes . This leads to a decrease in the proliferation of immune cells, thereby reducing the immune response.
Action Environment
The action, efficacy, and stability of thioinosinic acid can be influenced by various environmental factors. For instance, a subgroup of patients, known as “shunters,” preferentially produce 6-MMP instead of 6-TGN, therefore displaying thiopurine resistance and risk for hepatotoxicity . Furthermore, the correlation between the thiopurine dose and the 6-TGN level was found to be weak, indicating wide variability in 6-TGN levels among patients treated with weight-based thiopurine .
生化分析
Biochemical Properties
Thioinosinic acid is involved in a variety of biochemical reactions. It interacts with several enzymes and proteins, playing a significant role in the metabolic processes of the body. For instance, it is a key player in the metabolism of azathioprine . The nature of these interactions is complex and involves a series of biochemical transformations .
Cellular Effects
Thioinosinic acid has profound effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, thioinosinic acid has been found to exhibit notable antiviral efficacy against SARS-CoV-2 in the Calu-3 cell line .
Molecular Mechanism
The molecular mechanism of action of thioinosinic acid is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, thioinosinic acid has been found to significantly reduce viral loads in mouse lungs, indicating its potent molecular mechanism of action .
Dosage Effects in Animal Models
The effects of thioinosinic acid vary with different dosages in animal models. While specific studies detailing these effects are limited, it is known that thioinosinic acid significantly reduces viral loads in mouse lungs , indicating its potential therapeutic effects.
Metabolic Pathways
Thioinosinic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Specifically, it is a key intermediate in the metabolism of azathioprine .
准备方法
Synthetic Routes and Reaction Conditions: Thioinosinic acid can be synthesized through the phosphorylation of thioinosine. The process involves the reaction of thioinosine with phosphoric acid under controlled conditions to yield thioinosinic acid . The reaction typically requires a catalyst and is conducted at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, thioinosinic acid is produced using large-scale chemical reactors. The process involves the continuous feeding of thioinosine and phosphoric acid into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity thioinosinic acid .
化学反应分析
Types of Reactions: Thioinosinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic functions and therapeutic applications.
Common Reagents and Conditions:
Substitution: Substitution reactions involving thioinosinic acid typically occur in the presence of nucleophiles such as ammonia or amines.
Major Products Formed: The major products formed from these reactions include various thiopurine metabolites, which are crucial for the compound’s biological activity and therapeutic effects .
相似化合物的比较
Inosinic Acid: Inosinic acid is a nucleotide that serves as a precursor for the synthesis of adenosine monophosphate and guanosine monophosphate.
Thioinosine: Thioinosine is the nucleoside form of thioinosinic acid and is used in the synthesis of thioinosinic acid.
Azathioprine: Azathioprine is a prodrug that is metabolized to thioinosinic acid and other thiopurine metabolites.
Uniqueness: Thioinosinic acid is unique due to its sulfur-containing purine ring, which distinguishes it from other nucleotides. This structural feature is crucial for its biological activity and therapeutic effects .
属性
IUPAC Name |
[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRFOXLVOKTUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-83-8 | |
| Record name | Thioinosinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


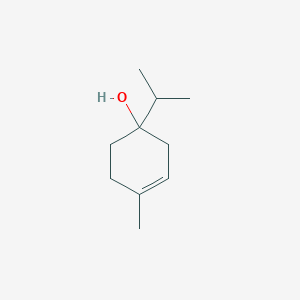
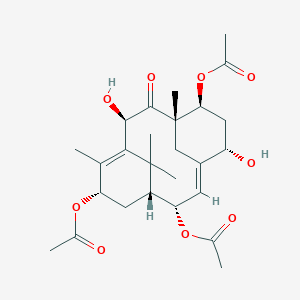
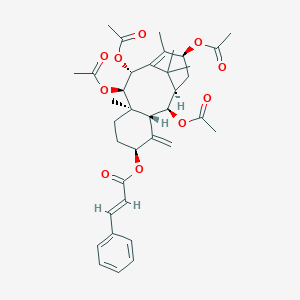


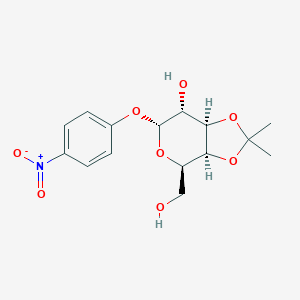
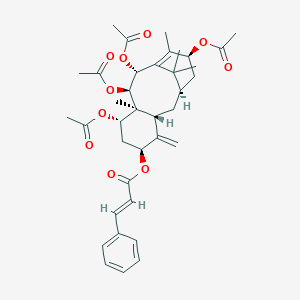

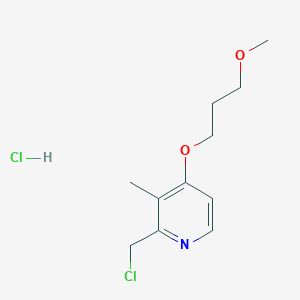
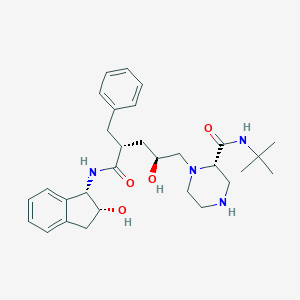
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)
